molecular formula C6H10O8 B1196928 Glucaric Acid CAS No. 87-73-0

Glucaric Acid

Cat. No.: B1196928
CAS No.: 87-73-0
M. Wt: 210.14 g/mol
InChI Key: DSLZVSRJTYRBFB-LLEIAEIESA-N
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Description

Glucaric acid (C₆H₁₀O₈), also known as saccharic acid, is a naturally occurring aldaric acid produced through the oxidation of glucose. It is recognized by the U.S. Department of Energy as one of the top value-added chemicals from biomass, driving significant research into its sustainable production and applications . Key Research Applications & Value - Polymer & Material Science: this compound serves as a critical bioderived precursor for hydroxylated nylons, polyamides, and other ester/amide polymers. Its dicarboxylic acid structure also makes it a sustainable alternative to fossil fuel-derived adipic acid . - Industrial Chemistry: It functions as an effective metal chelating agent and corrosion inhibitor, with applications in formulating biodegradable detergents and water treatment solutions . - Biomedical & Life Science Research: In mammalian systems, D-glucaric acid and its metabolite, D-glucaro-1,4-lactone, are potent inhibitors of beta-glucuronidase . This inhibition supports the body's natural detoxification pathways by preventing the deconjugation and reabsorption of toxins and carcinogens in the liver and gastrointestinal tract . Consequently, this compound and its salts are valuable research tools for studying pathways related to liver detoxification, cellular proliferation, and inflammation . Production Insights While traditionally synthesized via the chemical oxidation of glucose using nitric acid, this method faces challenges with selectivity and generates significant waste . Recent advances focus on more sustainable production methods, including heterogeneous catalytic oxidation and engineered microbial fermentation in E. coli and S. cerevisiae , which offer higher selectivity and greener process economics . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2-,3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLZVSRJTYRBFB-LLEIAEIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]([C@@H]([C@@H](C(=O)O)O)O)([C@H](C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10O8
Source PubChem
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DSSTOX Substance ID

DTXSID60859455, DTXSID501340165
Record name D-​Glucaric acid
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Record name Glucaric acid
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Molecular Weight

210.14 g/mol
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Physical Description

Solid
Record name Glucaric acid
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Solubility

912 mg/mL
Record name Glucaric acid
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CAS No.

25525-21-7, 87-73-0
Record name Glucaric acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

Glucaric acid can be synthesized through the oxidation of glucose. One common method involves the use of nitric acid as an oxidant, which converts glucose into this compound with moderate yields . Another approach is the biocatalytic method, which employs engineered microorganisms such as Escherichia coli and Saccharomyces cerevisiae to produce this compound from glucose .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to express specific enzymes that catalyze the conversion of glucose to this compound. The fermentation broth is then subjected to purification processes, such as antisolvent crystallization and azeotropic drying, to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Glucaric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The most common reaction is the oxidation of glucose to this compound using nitric acid .

Common Reagents and Conditions

Major Products Formed

    Oxidation: The primary product is this compound itself.

    Reduction: The major products are this compound derivatives, such as glucarolactone.

    Substitution: Esterification reactions yield this compound esters.

Scientific Research Applications

Industrial Applications

1.1 Polymer Industry
Glucaric acid serves as an intermediate in the production of biobased adipic acid, which is a key component in the synthesis of nylon. The transition from fossil-derived adipic acid to this compound is pivotal for reducing environmental impact. A world-scale plant can utilize approximately 225 kilotons of this compound annually for this purpose .

1.2 Detergent and Cleaning Products
this compound and its salts are used as chelating agents in phosphate-free detergents and biodegradable cleaners. They effectively bind metal ions, thereby preventing the formation of scale in hard water . This application is particularly important as it aligns with environmental regulations aimed at reducing phosphates in wastewater.

1.3 Cement and Concrete Additives
In the construction industry, this compound is utilized as an additive in cement formulations due to its corrosion inhibition properties. It helps enhance the durability of concrete structures by reducing pH levels during curing processes .

Pharmaceutical and Nutraceutical Applications

2.1 Antitumor Properties
Research indicates that this compound may act as an antitumor agent by inhibiting carcinogen-DNA binding, thus potentially reducing cancer risk . This property has prompted studies into its use as a dietary supplement for cancer prevention.

2.2 Cholesterol Reduction
this compound has been shown to play a role in cholesterol metabolism, suggesting its potential as a therapeutic agent for managing cholesterol levels . Its natural occurrence in fruits and vegetables further supports its application in health supplements.

Biotechnological Innovations

3.1 Microbial Production
Recent advancements in biotechnology have enabled the microbial production of this compound through engineered strains of Escherichia coli. For instance, researchers at the Massachusetts Institute of Technology developed a biosynthetic pathway that significantly enhances this compound yields by diverting glucose-6-phosphate into this compound production . This method not only improves yield but also reduces production costs compared to traditional chemical synthesis methods.

3.2 Electrochemical Production
Electrochemical methods have been explored for producing this compound from glucose with high efficiency. A study reported a faradaic efficiency of 87% and a yield of 83% through glucose electrolysis, showcasing the potential for sustainable production methods .

Case Studies

Study Method Yield Application
MIT Research (2017)Engineered E. coliUp to 0.8 g/LPharmaceutical applications
Kalion Inc. (2019)Microbial fermentationMulti-ton volumesWater treatment as corrosion inhibitor
Electrochemical StudyGlucose electrolysis83% yieldSustainable chemical production

Environmental Impact

The shift towards using this compound in industrial applications is driven by its potential to replace environmentally harmful chemicals such as phosphates in detergents and water treatment processes. The biodegradability of this compound allows for safer disposal and reduced ecological footprint compared to traditional alternatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Glucaric Acid vs. Gluconic Acid

Property This compound Gluconic Acid
Structure C1 and C6 oxidized to COOH C1 oxidized to COOH; C6 remains CH₂OH
Market Value (2028) $1.4 billion $1.9 billion
Production Catalysts Platinum (chemical), MnO₂ (electrochemical) Gold (chemical), Platinum (electrochemical)
Key Applications Detergents, biopolymers, medical imaging Food additive, pharmaceuticals, chelators
Yield Optimization Requires precise pH (10–13) and oxidant control to avoid degradation Higher tolerance to pH variations
  • Electrochemical Behavior: On gold electrodes, gluconic acid dominates at lower potentials (86.6% selectivity), while this compound forms at higher potentials (13.5% selectivity) .
  • Industrial Routes : Gluconic acid is produced via partial glucose oxidation, whereas this compound requires full oxidation, making the latter more energy-intensive .

This compound vs. Calcium D-Glucarate

Property This compound Calcium D-Glucarate
Structure Free acid form Calcium salt of this compound
Bioavailability Low solubility in water Enhanced solubility via salt formation
Applications Industrial uses (e.g., detergents) Dietary supplement for liver detoxification
Mechanism Direct precursor for derivatives Inhibits β-glucuronidase, enhancing toxin excretion
  • Detoxification Role : Calcium D-glucarate supports the glucuronidation pathway by preventing toxin reabsorption, whereas free this compound is less stable in physiological conditions .

This compound vs. Galactaric Acid

Property This compound Galactaric Acid
Structure Derived from glucose Derived from galactose
Enzymatic Preference Preferred substrate for caffeoyltransferases (Vmax/Kₘ ratio = 100:12 vs. galactaric acid) Lower affinity for acyltransferases
Applications High-value industrial chemical Limited to niche biochemical processes

This compound vs. Chlorogenic Acid

Property This compound Chlorogenic Acid
Structure Sugar acid with two carboxyl groups Caffeic acid esterified with quinic acid
Biosynthetic Role Product of caffeoyltransferase activity Substrate for caffeoyltransferases
Applications Industrial and medical uses Antioxidant, dietary supplement

Key Research Findings

  • Production Challenges :
    • This compound degradation occurs at oxidant dosages >4.3 equiv. or pH >13, reducing yields by 20–30% .
    • Xylose and lignin impurities in biomass feedstocks inhibit glucose oxidation, necessitating 20% more oxidant .
  • Medical Applications: Technetium-99m-labeled this compound detects myocardial necrosis within 10 days post-infarction, a unique application absent in gluconic acid . No causal link between this compound and glaucoma was found, though it accumulates in aqueous humor under high intraocular pressure .

Data Tables

Table 1: Catalytic Efficiency in Glucose Oxidation

Catalyst Product Yield (%) Conditions Reference
Platinum This compound 82 pH 10–13, 353 K, high O₂ pressure
Gold Gluconic acid 86.6 pH 7, 30°C, 4 mA/cm²
MnO₂/Ti This compound 55 Flow-through cell, pH 7

Table 2: Microbial Production Strains

Strain Titer (g/L) Substrate Key Modification Reference
E. coli BL21(DE3) 1.13 Glucose Heterologous enzyme expression
S. cerevisiae 4.5 Glucose miox4 and udh gene integration

Biological Activity

D-Glucaric acid, a naturally occurring compound found in various fruits and vegetables, has garnered attention for its multifaceted biological activities. This article explores its biological significance, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Overview of Glucaric Acid

D-Glucaric acid is a non-toxic compound produced in small quantities by mammals, including humans. It is primarily derived from the metabolism of D-glucuronic acid and plays a crucial role in detoxification processes within the body. The compound is known for its ability to inhibit β-glucuronidase, an enzyme implicated in the hydrolysis of glucuronide conjugates, which can lead to the reactivation of toxins and carcinogens in the body .

Hepatoprotective Effects

Research indicates that this compound exhibits hepatoprotective properties by mitigating liver toxicity through several mechanisms:

  • Reduction of Reactive Oxygen Species (ROS) : this compound supplementation has been shown to lower ROS levels in hepatocytes under oxidative stress conditions. In a study simulating alcohol-induced liver toxicity, increasing doses of this compound significantly reduced ROS production from 70 nM (control) to 16 nM at a dose of 1.8 mg/100 mL grapefruit juice .
  • Inhibition of β-Glucuronidase : By inhibiting β-glucuronidase activity, this compound prevents the deconjugation of harmful substances, thereby enhancing detoxification. Elevated levels of this enzyme are associated with increased cancer risk, particularly hormone-dependent cancers .
  • Anti-inflammatory Properties : this compound also exhibits anti-inflammatory effects, which contribute to its protective role against liver damage and other inflammatory conditions.

Cholesterol-Lowering Effects

This compound has been linked to cholesterol-lowering effects through its ability to enhance bile acid excretion and modulate lipid metabolism. This action may help reduce the risk of cardiovascular diseases .

Table 1: Serum Concentration of this compound at Various Doses

This compound Dose (mg/100 mL)Serum Concentration (µM)
1.82.7
2639
5278
120180

This table summarizes serum concentrations achieved with different doses of this compound administered via grapefruit juice, highlighting a dose-dependent relationship in its biological activity .

Case Study: Cancer Prevention

A notable study focused on the role of this compound in cancer prevention explored its effects on hormone-dependent cancers. The study found that supplementation with glucarates led to significant reductions in tumor growth rates in experimental models by altering steroidogenesis and promoting apoptosis in cancer cells .

Production and Biosynthesis

Recent advancements have also been made in the biosynthesis of this compound using recombinant strains of Escherichia coli. This biotechnological approach allows for more sustainable production methods that could enhance availability for research and therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing high-purity crystalline D-glucaric acid from its salts?

  • Crystalline D-glucaric acid can be synthesized from commercially available calcium or potassium glucarate salts through acidification and purification steps. A validated method involves dissolving the salt in aqueous HCl, followed by controlled evaporation and recrystallization to achieve >98% purity. Spectroscopic techniques (e.g., NMR, FTIR) and X-ray diffraction confirm crystallinity and chemical identity . Antisolvents like isopropanol can enhance crystallization efficiency while avoiding lactonization, a common side reaction .

Q. How is glucaric acid characterized in terms of structural and functional properties?

  • Key characterization methods include:

  • NMR spectroscopy : To distinguish between this compound and its lactone derivatives, particularly in aqueous solutions where lactonization is pH-dependent .
  • HPLC with refractive index detection : For quantifying this compound in fermentation broths or reaction mixtures, using ion-exchange columns to separate it from gluconic acid and other intermediates .
  • Titration : To determine acid dissociation constants (pKa values), critical for understanding its chelation behavior with metal ions like calcium .

Q. What catalytic systems are effective for oxidizing glucose to this compound, and what are their limitations?

  • Noble metal catalysts (Pt, Au, Pd) on carbon or oxide supports, often with Bi or Sn promoters, achieve 50–55% this compound yields from glucose under alkaline, oxygen-rich conditions. Challenges include catalyst deactivation due to strong adsorption of this compound and competing side reactions (e.g., C-C cleavage to formic acid). Optimizing pH (8–10) and oxygen partial pressure (≥2 bar) minimizes overoxidation .

Advanced Research Questions

Q. How can metabolic engineering improve this compound biosynthesis in microbial systems like Pichia pastoris?

  • Strategies include:

  • Pathway modularization : Separating myo-inositol oxidation (via ino1 and miox genes) from gluconate metabolism to reduce metabolic burden .
  • Promoter engineering : Using inducible promoters (e.g., AOX1) to time-expression of rate-limiting enzymes like uronate dehydrogenase .
  • Co-factor balancing : Overexpressing NAD+ regeneration enzymes (e.g., formate dehydrogenase) to sustain oxidation steps. Current titers in engineered P. pastoris reach ~10 g/L, but scalability requires addressing pH sensitivity and feedback inhibition .

Q. What factors influence selectivity in the electrochemical oxidation of D-glucose to this compound?

  • Electrode material : Gold electrodes favor gluconic acid (86.6% selectivity at low potentials), while platinum promotes this compound (12.6%) via sequential oxidation of C1 and C6 hydroxyl groups.
  • Potential control : At 0.6 V vs. RHE, this compound selectivity increases due to enhanced C6 oxidation, but competing chemical degradation (e.g., alkaline hydrolysis) reduces overall yields. Temperature modulation (5°C) slows side reactions, improving this compound recovery to ~13.5% .

Q. How do data contradictions arise in catalytic studies of this compound production, and how can they be resolved?

  • Discrepancies in reported yields (e.g., 50% vs. 74% for Pt/C catalysts) stem from:

  • Reaction conditions : Differences in glucose concentration (0.1 M vs. 0.5 M) or oxygen availability alter mass transfer rates.
  • Analytical variability : HPLC methods may fail to resolve this compound from lactones, leading to underestimation. Using post-column acidification ensures accurate quantification .
    • Mitigation : Standardizing protocols (e.g., ASTM DXXXX) and reporting turnover frequencies (TOF) instead of yields alone enhances comparability .

Q. What advanced separation techniques are effective for isolating this compound from fermentation broths?

  • Antisolvent crystallization : Isopropanol reduces this compound solubility by 90%, enabling recovery of 71% pure crystals.
  • Azeotropic drying : Removes residual water at low temperatures (<40°C) to prevent lactonization.
  • Ion-exchange resins : TOA (trioctylamine)-functionalized resins selectively bind this compound over salts, achieving >99.9% recovery of monopotassium glucarate .

Methodological Notes

  • Data validation : Cross-reference catalytic performance using multiple characterization techniques (e.g., GC-MS for volatile byproducts, ICP-OES for metal leaching) .
  • Reproducibility : Detailed experimental protocols are available in open-access repositories like Bio-protocol, emphasizing reaction quenching to halt post-sampling lactonization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glucaric Acid
Reactant of Route 2
Glucaric Acid

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